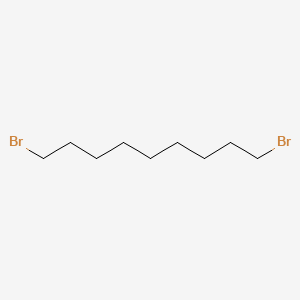

1,9-Dibromononane

説明

Significance of α,ω-Dibromoalkanes as Precursors in Organic Synthesis

α,ω-Dibromoalkanes, the class of compounds to which 1,9-dibromononane belongs, are invaluable precursors in organic synthesis due to their ability to undergo a variety of chemical transformations at their two reactive ends. The presence of two bromine atoms allows for sequential or simultaneous reactions, making them ideal for creating long-chain molecules, macrocycles, and polymers.

The reactivity of the carbon-bromine bond enables nucleophilic substitution reactions, where the bromine atoms are displaced by a wide range of nucleophiles. This fundamental reaction is widely exploited to introduce different functional groups, thereby constructing molecules with specific properties and functionalities. For instance, α,ω-dibromoalkanes are routinely used in the Williamson ether synthesis to form long-chain diethers or in the synthesis of diamines by reacting with ammonia or primary amines.

Furthermore, these compounds are key reactants in the formation of carbon-carbon bonds through reactions such as Wurtz-type couplings and Grignard reagent formation. The ability to form new carbon-carbon bonds at both ends of the alkane chain is fundamental to extending carbon skeletons and synthesizing complex organic molecules from simpler starting materials. The specific length of the alkane chain in α,ω-dibromoalkanes also plays a critical role in determining the size and conformation of the final products, particularly in the synthesis of macrocyclic compounds where the chain length dictates the ring size.

Historical Perspectives and Current Research Trends for this compound

Historically, this compound, like other α,ω-dihaloalkanes, was primarily utilized in classical organic reactions to create symmetrical molecules. Early research focused on its use in cyclization reactions to form nine-membered rings and in polymerization studies to create simple linear polymers.

In recent years, the application of this compound has expanded significantly, driven by the demand for sophisticated materials with tailored properties. Current research trends highlight its use in the synthesis of:

Ionic Liquids and Polymeric Ionic Liquids (PILs): this compound serves as a cross-linking agent in the synthesis of polymeric ionic liquids. researchgate.net These materials are investigated for applications in water remediation, where they have shown efficacy in removing pollutants like rhodamine B and fluoride ions. researchgate.net Gemini-type ionic liquids, which feature two imidazolium cations connected by a nonane spacer derived from this compound, have been synthesized and studied for their unique properties. google.comrsc.org

Liquid Crystalline Polyethers: Research has explored the use of this compound in the synthesis of main-chain liquid crystalline polyethers. ohiolink.edu The length of the nonane spacer influences the mesomorphic phase transitions of the resulting polymers. acs.org

Macrocyclic Compounds: this compound is a key reagent in the synthesis of macrocycles. For example, it has been used to create macrocyclic lactones related to zearalanone and to form macrocycles containing terpenoid groups with potential anticholinesterase activity. researchgate.netrsc.org

Anion Exchange Membranes: In the field of materials for energy applications, this compound has been used to synthesize polymers for anion exchange membranes in alkaline fuel cells. rsc.org

Molecular Nanotubes: In the realm of supramolecular chemistry, this compound has been investigated as a guest molecule in the construction of covalent organic pillars, which act as molecular nanotubes. researchgate.net

These diverse applications underscore the continued importance and evolving role of this compound in modern chemical research.

Strategic Utility of this compound in Complex Molecular Architecture Construction

The strategic utility of this compound lies in its ability to act as a flexible linker of a defined length, enabling the precise construction of complex molecular architectures. The nine-carbon chain provides a specific spatial separation between the two reactive bromine termini, which is a critical design element in various synthetic strategies.

Data on the Use of this compound in Synthesis:

| Application | Reactant(s) with this compound | Product Type | Research Focus |

| Polymeric Ionic Liquids | 1-Butylimidazole | Gemini-type Ionic Liquid | Boron selective ionic liquids google.com |

| Polymeric Ionic Liquids | 1-(2-hydroxyethyl)imidazole | Gemini-type Ionic Liquid | Tough and stretchable ion gels rsc.org |

| Cross-linked Polymers | 4-Vinylpyridine | Cross-linked Ionic Polymer | Water remediation researchgate.net |

| Macrocyclization | Di-terpenoid derivative | Macrocycle with terpenoid groups | Anticholinesterase activity researchgate.net |

| Macrocyclization | Salicylic acids | Macrocyclic lactones | Zearalanone analogues rsc.org |

| Anion Exchange Membranes | 2,7-Dichlorofluorene | Comb-shaped polymer | Alkaline fuel cells rsc.org |

| Supramolecular Chemistry | Penta-aldehyde macrocycles and phenylenediamine | Covalent Organic Pillar (Host) | Molecular nanotubes (this compound as guest) researchgate.net |

In the synthesis of macrocycles, the length of the this compound linker is crucial for achieving high yields of the desired ring size through intramolecular cyclization, minimizing competing intermolecular polymerization. For example, in the synthesis of a macrocycle containing two isosteviol derivatives, this compound was used to connect two choline moieties, resulting in a compound with inhibitory activity against acetylcholinesterase. kpfu.ru

Furthermore, in the construction of polymers, this compound acts as a cross-linker or a monomer to impart specific physical and chemical properties to the final material. For instance, its incorporation into poly(ionic liquid)s has been shown to create materials with effective antibacterial responses against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The flexibility and length of the nonane chain can influence the thermal properties, solubility, and ion conductivity of the resulting polymers. rsc.orgohiolink.edu

The precise length of the this compound molecule is also exploited in supramolecular chemistry. In the formation of pseudorotaxanes, where a linear molecule is threaded through a macrocyclic host, the length of the "thread" is critical for stable complex formation. Research has shown that this compound can act as a guest molecule, adapting its conformation to fit within the cavity of a host molecule. researchgate.net

特性

IUPAC Name |

1,9-dibromononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAXVZXBFBHLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063521 | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4549-33-1 | |

| Record name | 1,9-Dibromononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-DIBROMONONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-dibromononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 1,9-dibromononane

Synthetic Routes to 1,9-Dibromononane and its Halogenated Analogues

The synthesis of α,ω-dihaloalkanes like this compound typically starts from the corresponding diol. The conversion of the hydroxyl groups to bromine atoms can be achieved through several established methods.

Conversion from Dihydroxynonane Precursors

The most common precursor for the synthesis of this compound is 1,9-nonanediol. The transformation involves the substitution of both hydroxyl groups with bromine atoms.

Several reagents and conditions have been reported for this conversion:

Using Hydrobromic Acid (HBr): A traditional and effective method involves reacting 1,9-nonanediol with concentrated aqueous hydrobromic acid (48%). nih.govtcichemicals.com The reaction is often carried out by refluxing the diol with an excess of HBr, sometimes in the presence of a solvent like benzene or toluene to facilitate the removal of water via a Dean-Stark apparatus. nih.govtcichemicals.comgoogle.com The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate when dealing with aqueous HBr. researchgate.net A general procedure involves heating the diol with aqueous HBr, often in a solvent like octane, at high temperatures (e.g., 145-150 °C) to drive the reaction to completion by removing the water formed. nih.gov

Using Phosphorus Tribromide (PBr₃): Phosphorus tribromide is another effective reagent for converting alcohols to alkyl bromides. The reaction of 1,9-nonanediol with PBr₃ provides this compound. This method is typically performed in an inert solvent under controlled temperature conditions.

Photocatalytic Appel Reaction: A more modern approach involves a photocatalytic variant of the Appel reaction. In a reported procedure, 1,9-nonanediol was treated with carbon tetrabromide and sodium bromide in dry dimethylformamide (DMF) using a copper-based photocatalyst. uq.edu.au This method proceeded with a near-quantitative yield (99%), offering a highly efficient and milder alternative to traditional bromination techniques. uq.edu.au

Below is a table summarizing these synthetic approaches.

| Reagent System | Precursor | Product | Yield | Reference |

| aq. HBr / Benzene | 1,9-Nonanediol | This compound | Good | nih.govtcichemicals.com |

| CBr₄ / NaBr / Cu-catalyst | 1,9-Nonanediol | This compound | 99% | uq.edu.au |

| PBr₃ | 1,9-Nonanediol | This compound | N/A |

Functionalization and Derivatization Strategies Utilizing this compound

The two terminal bromine atoms in this compound are susceptible to nucleophilic substitution, making the compound an excellent electrophile for introducing a nine-carbon linker between two nucleophilic centers (bis-alkylation) or for attaching a C9-bromoalkyl chain to a single nucleophile (mono-alkylation).

Mono- and Bis-Alkylation Reactions

The reactivity of this compound allows for controlled alkylation reactions. Depending on the stoichiometry and reaction conditions, either one or both bromine atoms can be displaced.

This compound can serve as an alkylating agent for nitrogen-containing heterocycles. For instance, the secondary amine in the tetrahydro-β-carboline (THBC) nucleus can be alkylated with an alkyl halide. A general strategy for the N-alkylation of THBCs involves treating the heterocycle with a base, such as triethylamine (NEt₃), in a suitable solvent like dichloromethane (CH₂Cl₂), followed by the addition of the alkylating agent (e.g., this compound). nih.gov

Depending on the molar ratio of the reactants, this can lead to either mono-alkylation, yielding a 2-(9-bromononyl)-tetrahydro-β-carboline, or bis-alkylation, where two THBC molecules are linked by the nonane chain. The latter is favored when the THBC is used in excess.

Thiolates are excellent nucleophiles for reacting with alkyl bromides like this compound. A notable example is the mono-alkylation with trityl mercaptan. In a reported synthesis, this compound was reacted with one equivalent of trityl mercaptan in acetonitrile in the presence of potassium carbonate (K₂CO₃) as a base. nih.gov This reaction selectively displaced one bromine atom to yield 1-bromo-9-tritylthiononane as a white solid with a 59% yield. nih.gov The trityl group serves as a bulky protecting group for the thiol, which can be removed later if needed.

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| This compound | Trityl Mercaptan | K₂CO₃ | 1-Bromo-9-tritylthiononane | 59% | nih.gov |

This selective mono-alkylation highlights the ability to use this compound to create bifunctional molecules containing both a protected thiol and a reactive alkyl bromide.

A sophisticated application of this compound is in the field of peptide chemistry, specifically for creating "stapled" peptides. The higher nucleophilicity of selenocysteine (Sec) compared to cysteine allows for efficient cross-linking reactions under mild conditions. nih.govuq.edu.aumdpi.com

In a study, a peptide containing two Sec residues was reacted with this compound. uq.edu.au The reaction was performed in a mixture of dimethylformamide and phosphate buffer (pH 7) at room temperature. The two selenol side chains of the Sec residues displace the bromine atoms on this compound, resulting in a cyclic peptide where the two Sec residues are bridged by a nine-carbon selenoether linker. uq.edu.au This bis-alkylation strategy is highly efficient and provides a method to constrain the peptide into a specific conformation, often an α-helix, which can enhance its biological activity and stability. nih.govuq.edu.au

This demonstrates the utility of this compound as a bifunctional electrophile for the intramolecular cyclization of complex biomolecules.

Formation of Sulfur-Containing Derivatives (e.g., trityl mercaptan adducts)

Synthesis of Dicationic Ionic Liquids

This compound serves as a key dielectrophilic precursor for the synthesis of geminal dicationic ionic liquids (DILs), where two cationic centers are connected by a nonane spacer. iastate.edu The synthesis typically involves the quaternization of nitrogen-containing heterocyclic bases. For instance, reacting one molar equivalent of this compound with two molar equivalents of a base like 1-methylimidazole or 1-butylimidazole at room temperature yields the corresponding dicationic bromide salt. iastate.edugoogle.com This straightforward reaction produces a class of ionic liquids known for their high thermal stability compared to conventional ionic liquids. iastate.edu

The flexibility of this synthetic approach allows for the incorporation of various functionalities. Chiral geminal dicationic ionic liquids have been synthesized by reacting this compound with chiral imidazolium ionic liquids derived from amino acids. asianpubs.org This method is noted for its simplicity and high yields. asianpubs.org The resulting DILs can be further modified through anion exchange reactions, allowing for the fine-tuning of their physicochemical properties. iastate.edu

Table 1: Synthesis of Imidazolium-Based Dicationic Ionic Liquids from this compound

| Reactant 1 (1 molar equiv.) | Reactant 2 (2 molar equiv.) | Reaction Conditions | Product | Ref. |

|---|---|---|---|---|

| This compound | 1-Methylimidazole | Room Temperature | 1,9-Nonanediyl-bis(3-methylimidazolium) dibromide | iastate.edu, google.com |

| This compound | 1-Butylimidazole | Room Temperature | 1,9-Nonanediyl-bis(3-butylimidazolium) dibromide | iastate.edu, google.com |

Preparation of Chiral Phosphine Oxide Catalysts

This compound is utilized as an alkyl linker in the preparation of bifunctional phosphine oxide catalysts. whiterose.ac.uk These catalysts have been evaluated for their activity in asymmetric hydrosilylation reactions. whiterose.ac.uk The synthesis of achiral diphenyl bis-phosphine oxide catalysts linked by a nonane chain follows a two-step procedure. First, this compound is treated with triphenylphosphine to form the corresponding bis-phosphonium salt. whiterose.ac.uk Subsequently, this intermediate is reacted with concentrated sodium hydroxide to yield the desired bis-phosphine oxide, 1,9-bis(diphenylphosphinoyl)nonane, as a white crystalline solid in good yield (70%). whiterose.ac.uk

Research into a series of bis-phosphine oxides with varying alkane chain lengths (from two to nine carbons) has shown that the length of the spacer significantly influences the catalyst's performance in the reduction of ketimines. whiterose.ac.uk

Table 2: Synthesis of 1,9-Bis(diphenylphosphinoyl)nonane

| Step | Reactants | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| 1 | This compound, Triphenylphosphine | N/A | Nonane-1,9-diylbis(triphenylphosphonium) dibromide | whiterose.ac.uk |

N-Alkylation in the Synthesis of Phenothiazine Derivatives

In the synthesis of complex organic molecules such as phenothiazine derivatives, this compound acts as an alkylating agent. rsc.org Phenothiazine and its derivatives are of significant interest due to their optoelectronic properties and applications as donor materials in organic electronics. researchgate.net The N-alkylation of phenothiazine with a nine-carbon chain can be achieved in a multi-step process. rsc.org

First, this compound is used to prepare an intermediate, N-(9-bromononyl)phthalimide. This is accomplished by reacting this compound with potassium phthalimide in anhydrous N,N-dimethylformamide (DMF). rsc.org The resulting N-(9-bromononyl)phthalimide, a white crystalline solid, is then used to alkylate the nitrogen atom of phenothiazine. rsc.org The N-alkylation step involves deprotonating phenothiazine with a strong base like sodium hydride (NaH) in an ice bath, followed by the addition of the N-(9-bromononyl)phthalimide solution. rsc.org This sequence provides a method for introducing a long alkyl chain with a terminal functional group to the phenothiazine core. rsc.org

Mechanistic Aspects of this compound Transformations

Nucleophilic Substitution Pathways

As a primary α,ω-dibromoalkane, the reactivity of this compound is dominated by nucleophilic substitution reactions, primarily following the S_N2 (bimolecular nucleophilic substitution) pathway. In an S_N2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom, and the bromide ion departs as a leaving group in a single, concerted step. This mechanism leads to an inversion of stereochemistry if the carbon were chiral.

The presence of two bromine atoms at the terminal positions of the nonane chain allows for sequential substitution. A nucleophile can react at one end of the molecule to form a monosubstituted intermediate. This intermediate can then undergo a second nucleophilic substitution at the other end, making this compound an excellent precursor for synthesizing symmetrical bifunctional molecules. smolecule.com The reaction with electrogenerated polysulfide ions is one example of such a nucleophilic substitution. researchgate.net Controlled reaction conditions can also allow for selective monosubstitution, leading to the formation of α-bromo-ω-functionalized nonanes.

Transition State Analysis in Catalyzed Reactions

Understanding the transition state is crucial for explaining the kinetics and selectivity of catalyzed reactions involving this compound. In catalyzed nucleophilic substitution reactions, such as the phosphine oxide-catalyzed transformations mentioned previously, the catalyst interacts with the reactants to lower the activation energy of the rate-determining step. whiterose.ac.uk

A transition state analysis, often supported by computational chemistry, would investigate the geometry and energy of the highest-energy point along the reaction coordinate. For an S_N2 reaction catalyzed by a Lewis base like a phosphine oxide, the analysis would focus on how the catalyst activates the electrophile or stabilizes the charge development in the transition state. sci-hub.se For instance, in the halogenation of alcohols, a key step involves the formation of a transient intermediate, and the stability of this transition state dictates the reaction's efficiency. sci-hub.se While specific transition state analyses for reactions of this compound are not extensively detailed in the literature, the principles would apply to its catalyzed transformations, providing insight into how catalyst structure influences reaction outcomes. sci-hub.seacs.org

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₈Br₂ |

| 1-Methylimidazole | C₄H₆N₂ |

| 1-Butylimidazole | C₇H₁₂N₂ |

| 1,2-Dimethylimidazole | C₅H₈N₂ |

| 1,9-Nonanediyl-bis(3-methylimidazolium) dibromide | C₁₇H₃₀Br₂N₄ |

| 1,9-Nonanediyl-bis(3-butylimidazolium) dibromide | C₂₃H₄₂Br₂N₄ |

| 1,9-Nonanediyl-bis(3-(1,2-dimethylimidazolium)) dibromide | C₁₉H₃₄Br₂N₄ |

| Triphenylphosphine | C₁₈H₁₅P |

| Sodium Hydroxide | NaOH |

| 1,9-Bis(diphenylphosphinoyl)nonane | C₃₃H₃₈O₂P₂ |

| Nonane-1,9-diylbis(triphenylphosphonium) dibromide | C₄₅H₄₈Br₂P₂ |

| Phenothiazine | C₁₂H₉NS |

| Potassium Phthalimide | C₈H₄KNO₂ |

| N,N-dimethylformamide (DMF) | C₃H₇NO |

| N-(9-bromononyl)phthalimide | C₁₇H₂₂BrNO₂ |

Applications of 1,9-dibromononane in Advanced Materials Science

Polymer Synthesis and Characterization

The bifunctional nature of 1,9-Dibromononane, with bromine atoms at both ends of its nonane chain, allows it to react with various monomers to form long-chain polymers. This reactivity is harnessed in the synthesis of both linear and cross-linked polymeric systems with tailored properties.

Development of Liquid Crystalline Polymers Using this compound as a Flexible Spacer

In the field of liquid crystalline polymers (LCPs), the flexible spacer component, which connects rigid mesogenic units, is a key determinant of the material's thermal and phase behavior. This compound, with its odd number of nine methylene units, is used to impart specific conformational properties to the polymer backbone.

For instance, in poly(ester-imide)s, the nonamethylene spacer derived from this compound contributes to a conformationally disordered crystalline phase. researchgate.net At room temperature, a poly(ester-imide) with a nonamethylene spacer (PEIM-9) was found to consist of two components with different mobility: a mobile liquid crystalline component and a more rigid, conformationally disordered crystalline component. researchgate.net

Table 1: Thermal Properties of a Poly(ester-imide) with a Nonamethylene Spacer (PEIM-9)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | ~323 K |

| Melting Temperature (Tm) | ~415 K |

| Tm after long-term annealing | ~437 K |

This table is based on data from a study on the thermal properties of poly(ester-imide)s. researchgate.net

The use of a nonamethylene spacer in dimers has been shown to result in an anticlinic smectic C phase, whereas a shorter heptamethylene spacer leads to a smectic A phase. researchgate.net This highlights the critical role of the spacer length in dictating the type of smectic mesophase formed. In some systems, increasing the spacer length can promote the formation of smectic phases due to the microphase separation of the aliphatic spacers and the aromatic mesogenic cores. mdpi.com

In a study of polyethers and copolyethers synthesized from 1,2-bis(4-hydroxyphenyl)ethane (BPE), 1,4-bis[2-(4-hydroxyphenyl)ethyl]benzene (PEB), and this compound, the high-temperature mesophase for all polymers was identified as hexagonal columnar (Φh). rsc.org This indicates that the conformational flexibility of the nonamethylene spacer, in conjunction with the specific mesogens, facilitates the formation of this particular columnar structure. The study of macrocyclic oligoethers based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE) and this compound revealed that while the linear polymer exhibits two monotropic nematic phases, the cyclic trimers and tetramers can display enantiotropic nematic and smectic A mesophases. acs.org This difference underscores how constraining the polymer into a cyclic structure alters the accessible conformations and, consequently, the resulting phase behavior.

The study of such conformational dynamics can be performed using techniques like variable-temperature NMR spectroscopy, which allows for the observation of changes in the polymer's structure and mobility with temperature. mit.edu

Influence of Spacer Length on Mesophase Behavior and Thermal Properties

Cross-linked Polymeric Systems for Functional Applications

The ability of this compound to act as a cross-linking agent allows for the creation of three-dimensional polymer networks. These cross-linked systems are often insoluble and can be designed for specific functional applications, such as environmental remediation and antimicrobial materials.

Cross-linked polymers containing this compound have been developed as effective adsorbents for pollutants in water. In one study, a cross-linked ionic polymer was synthesized where this compound was used to cross-link a polyvinylpyridine (PVP) backbone. researchgate.net This material demonstrated significant potential for water remediation. researchgate.net

Specifically, it was found that 60 mg of the polymer cross-linked with this compound (termed PVPC9) was capable of removing approximately 78% of the organic dye Rhodamine B from a solution. researchgate.net The same research also investigated the removal of fluoride, noting that by tuning the cross-linker, the efficiency for removing different types of waste could be adjusted. researchgate.net While a polymer cross-linked with 1,3-dibromopropane was highlighted for fluoride removal, the study established the versatility of the cross-linked PVP system for various remediation tasks. researchgate.net The development of such materials is crucial for addressing water contamination from industrial effluents. researchgate.net

Table 2: Rhodamine B Adsorption by a Polymer Cross-linked with this compound

| Polymer System | Adsorbent Mass | Pollutant | Removal Efficiency |

|---|---|---|---|

| PVPC9 | 60 mg | Rhodamine B | ~78% |

Data from a study on multi-tasking polymers for water remediation. researchgate.net

The development of textiles with inherent antimicrobial properties is an area of significant research, and this compound has been identified as a potential component in creating such materials. A patent for the synthesis of reactive antimicrobial copolymers for textile fibers lists this compound as a possible dihaloalkane to be used in the formation of the polymer. google.com

The proposed synthesis involves creating a pendant group that can be grafted onto a polymer backbone, such as linear polyethylenimine (PEI). google.com this compound, among other dibromoalkanes, can be used to create these pendant groups, which are then attached to the main polymer chain. google.com The resulting copolymer can then be covalently bonded to textile fibers that have reactive groups like hydroxyl (-OH) or amine (-NH2), such as cotton. google.com This covalent attachment ensures the durability of the antimicrobial finish on the textile. google.com

Furthermore, the same cross-linked ionic polymers developed for water remediation, which use this compound as a cross-linker, have also shown promising antimicrobial activity. researchgate.net These materials exhibited good responses against Methicillin-resistant Staphylococcus aureus (MRSA), a bacterium known for its resistance to many antibiotics. researchgate.net This dual functionality highlights the potential of polymers derived from this compound in applications requiring both environmental cleanup and control of microbial growth.

Adsorbent Polymers for Water Remediation (e.g., Rhodamine B and Fluoride Removal)

Supramolecular Architectures and Host-Guest Chemistry

The unique bifunctional and flexible aliphatic structure of this compound makes it an ideal component for the assembly of complex supramolecular structures. Its ability to engage in specific non-covalent interactions allows for the creation of ordered systems through molecular recognition.

Inclusion Compounds and Host-Guest Interactions (e.g., with urea)

This compound, like other α,ω-dihaloalkanes, forms inclusion compounds with urea, where the linear dibromoalkane "guest" molecules are encapsulated within crystalline "host" channels formed by urea molecules. rsc.org In these arrangements, the urea host structure consists of linear, parallel, and non-intersecting tunnels. rsc.org The guest molecules are located inside these channels, exhibiting a high degree of structural ordering. rsc.org

A notable feature of these inclusion compounds is the incommensurate relationship between the host and guest structures; the periodic repeat distance of the guest molecules along the channel axis (cg) is not a simple multiple of the host's periodicity along the same axis (ch). rsc.orgrsc.org This incommensurability implies that the ordering between guest molecules in adjacent channels is primarily governed by guest-guest interactions rather than direct host-guest interactions. rsc.org For α,ω-dibromoalkanes with alkane chains from n=7 to n=10, including this compound, a specific three-dimensionally ordered guest structure is observed at room temperature. rsc.org In this structure, the offset between guest molecules in adjacent tunnels is precisely one-third of the guest's repeat distance (cg/3), representing a distinct mode of interchannel ordering. rsc.org

Spectroscopic and Diffraction Studies of Inclusion Compounds

The structural and dynamic properties of these inclusion compounds have been extensively investigated using various analytical techniques.

X-ray Diffraction: Single-crystal X-ray diffraction has been fundamental in elucidating the structural properties of α,ω-dibromoalkane/urea inclusion compounds. rsc.org These studies reveal that the complete diffraction pattern is a superposition of more than one three-dimensionally periodic reciprocal lattice, confirming the incommensurate nature of the host and guest substructures. rsc.orgrsc.org At lower temperatures, a phase transition can be observed, where the average symmetry of the urea tunnel structure changes from hexagonal to orthorhombic. researchgate.net For instance, in the closely related 1,10-dibromodecane/urea compound, this transition occurs around 140-146 K. researchgate.net

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) provides detailed insights into the conformation and dynamics of the guest molecules. For similar α,ω-dibromoalkanes encapsulated in urea, ¹³C and ¹H NMR chemical shifts show downfield shifts compared to their solution state, which supports a nearly all-trans conformation of the guest molecules within the channels. researchgate.netresearchgate.net Dynamic ²H NMR studies on selectively deuterated guest molecules indicate that the primary motion is rotational diffusion, with no significant discontinuity in this dynamic process at the phase-transition temperature. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy confirms the formation of the urea clathrate and the conformation of the entrapped guest molecule. doi.org Studies on the similar 1,10-dibromodecane show that the guest molecule maintains an all-trans conformation in both the urea clathrate and its own crystalline state. doi.org

Summary of Analytical Findings for α,ω-Dibromoalkane/Urea Inclusion Compounds

| Analytical Technique | Key Findings | Reference |

|---|---|---|

| X-ray Diffraction | Incommensurate host-guest structure; hexagonal host lattice at room temperature, transitioning to orthorhombic at low temperatures. Reveals a unique guest ordering where the offset between molecules in adjacent channels is cg/3. | rsc.org |

| Solid-State NMR | Confirms an almost all-trans conformation of the guest molecule within the urea channel. Dynamic studies reveal rotational diffusion of the guest. | researchgate.netresearchgate.net |

| Infrared Spectroscopy | Verifies the all-trans conformation of the guest molecule within the host channel by comparing spectra to the crystalline state. | doi.org |

Construction of Pseudorotaxanes and Rotaxanes

The linear structure and terminal bromine atoms of this compound make it an excellent candidate for the "thread" component in mechanically interlocked molecules like pseudorotaxanes and rotaxanes. Pseudorotaxanes, which are precursors to rotaxanes, involve a linear molecule threaded through a macrocyclic ring without a covalent bond. beilstein-journals.orgbeilstein-journals.org

Research using the similar 1,10-dibromodecane has demonstrated the formation of pseudorotaxanes with pillararene macrocycles. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org In these systems, the alkyl chain of the dibromoalkane threads through the cavity of the pillararene host, stabilized by C-H···π interactions. beilstein-journals.orgbeilstein-journals.org The stoichiometry of these complexes can vary depending on the conditions; for example, a 1:1 host-guest complex might form in solution, while a 2:1 complex ( mdpi.compseudorotaxane) can be observed in the solid state. beilstein-journals.orgbeilstein-journals.org The terminal bromine atoms are crucial as they provide reactive sites for adding bulky "stoppers" to cap the ends of the thread, thus converting the pseudorotaxane into a stable rotaxane. beilstein-journals.org This strategy is fundamental to creating molecular machines and functional supramolecular polymers. beilstein-journals.orgkpi.ua

Engineering of Covalent Organic Pillars and Molecular Nanotubes with Defined Chirality

This compound has been utilized as a guest molecule to probe the structure and binding properties of discrete molecular nanotubes. researchgate.netresearchgate.net Specifically, it has been used in studies of "Covalent Organic Pillars" (COP-1), which are single-molecule nanotubes with a well-defined length of 2 nm and a diameter of 4.7 Å. researchgate.netresearchgate.net

These nanotubes are synthesized to have a specific helical interior channel and can selectively bind linear guest molecules that have complementary lengths and electronic properties. researchgate.net Isothermal titration calorimetry and NMR spectroscopy studies have shown that the binding affinity of guest molecules is highly dependent on their length. researchgate.net While α,ω-disubstituted n-alkyl chains with 10 to 12 carbons show strong binding, this compound is one methylene unit shorter than the ideal length. researchgate.netresearchgate.net This length mismatch results in a lower binding constant in solution. In the solid state, X-ray crystallography revealed that the shorter this compound thread adopts an energetically less favorable gauche conformation to fit within the nanotube channel, highlighting the high selectivity of the host-guest interaction. researchgate.net

Nanomaterials and Electrochemical Applications

The chemical properties of this compound allow it to be a key precursor in the synthesis of ligands for functionalizing nanomaterials, particularly metallic nanoclusters.

Synthesis of Gold Nanoclusters with this compound Ligands

This compound is a starting material for the synthesis of specific thiolated ligands used to create atomically precise gold nanoclusters. researchgate.netresearchgate.net One such example is the synthesis of [Au₂₅(C₉-CMT)₁₈]⁻ nanoclusters, where C₉-CMT is a coumarin-based thiol ligand. researchgate.netresearchgate.net

The synthesis of the C₉-CMT ligand involves a multi-step process that begins with this compound. researchgate.netresearchgate.net The process demonstrates how this simple dibromoalkane is transformed into a sophisticated ligand capable of stabilizing a gold nanocluster, which can then be used in further applications such as the construction of self-assembled superstructures. researchgate.net

Synthesis of C₉-CMT Ligand from this compound

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | This compound, 7-hydroxycoumarin, K₂CO₃, KI | Acetone, reflux, 4 h | Intermediate bromo-functionalized coumarin | researchgate.netresearchgate.net |

| 2 | Intermediate from Step 1, KSCOCH₃ | Acetone, room temperature, overnight | Thioacetate-functionalized coumarin | researchgate.netresearchgate.net |

| 3 | Intermediate from Step 2, HCl/CH₃OH | Reflux, 2 h | Final C₉-CMT thiol ligand | researchgate.netresearchgate.net |

Application in Silver Electrode Synthesis

This compound serves as a key building block in the synthesis of functional materials, including its use in the creation of silver electrodes. ascensusspecialties.com While detailed research findings on the specific mechanisms and performance enhancements are not extensively documented in publicly available literature, its role is predicated on its ability to act as a linker or crosslinking agent. In the context of electrode fabrication, long-chain α,ω-dihaloalkanes like this compound are utilized in processes that can involve the modification of electrode surfaces.

Membrane Materials for Fuel Cell Technologies

A significant application of this compound in materials science is in the development of anion exchange membranes (AEMs) for alkaline fuel cells. ascensusspecialties.com AEMs are a critical component, facilitating the transport of anions while preventing fuel crossover. The performance of an AEM is largely determined by its ionic conductivity, chemical stability, and mechanical properties. This compound is employed primarily as a crosslinking agent or as a precursor in the synthesis of monomers that form the polymer backbone of these membranes. researchgate.netdcu.ie

In one approach, this compound is used to crosslink polymers like poly(vinylpyridine). The long, flexible nonane chain allows for the creation of a robust, three-dimensional network structure. This crosslinking not only enhances the mechanical strength of the membrane but also introduces quaternary ammonium groups when reacting with the pyridine nitrogen, which are the fixed positive charges essential for anion conduction.

In more advanced strategies, this compound is used to synthesize specific monomers for the creation of high-performance AEMs. For example, it is a key reactant in the synthesis of 2,7-dichloro-9,9-bis(9-bromononyl)-9H-fluorene. researchgate.netacs.org This fluorene-based monomer, featuring two long nonyl chains, is then copolymerized and quaternized to produce partially fluorinated copolymers. The inclusion of the long, hydrophobic nonyl spacer, derived from this compound, influences the morphology and properties of the resulting AEM. Research has shown that the length of these alkyl side chains affects the microphase separation of the polymer, leading to the formation of distinct ion-conducting channels, which is crucial for efficient anion transport. researchgate.net

A study on partially fluorinated copolymers with pendant piperidinium groups used this compound to synthesize one of the key monomers. researchgate.net The resulting anion exchange membrane, QPAF4-C9-pip, demonstrated specific properties related to its structure.

| Membrane ID | Alkyl Spacer Length | Ion Exchange Capacity (IEC) (mequiv. g⁻¹) | d-spacing (nm) |

|---|---|---|---|

| QPAF4-C9-pip | 9 | 1.50 | 11.0 |

The data indicates that the membrane incorporating the C9 spacer (from this compound) exhibited a significant d-spacing of 11.0 nm, suggesting well-defined ionic channels which are beneficial for conductivity. researchgate.net The ion exchange capacity (IEC) is a measure of the density of ionizable groups, and the value of 1.50 mequiv. g⁻¹ is within the typical range for effective AEMs. researchgate.net This demonstrates how the molecular architecture, controlled in part by this compound, directly translates to the functional properties of the material.

Role of 1,9-dibromononane in Biomedical and Agrochemical Research

Precursor in Pharmaceutical Compound Synthesis

1,9-Dibromononane is a key starting material in the creation of various pharmaceutical compounds. ascensusspecialties.com Its linear structure and reactive bromine end-groups make it an ideal linker or spacer molecule for constructing larger, more complex bioactive molecules. This has led to its use in the development of a range of therapeutic agents. ascensusspecialties.comechemi.com

Building Block for Bioactive Molecules and Drug Development

The utility of this compound as a foundational element in drug development is well-established. ascensusspecialties.com It serves as an essential intermediate in the synthesis of a variety of bioactive molecules, contributing to the creation of new therapeutic agents. ascensusspecialties.comechemi.com The incorporation of stable isotopes, such as in this compound-d18, has become a valuable tool in drug development, aiding in the quantitative analysis of a drug's pharmacokinetic and metabolic profiles. medchemexpress.commedchemexpress.com

Intermediates for Lipid Nanoparticles in Gene and Drug Delivery

In the burgeoning field of gene and drug delivery, this compound plays a role in the synthesis of specialized lipids for lipid nanoparticles (LNPs). ascensusspecialties.com These nanoparticles are increasingly being used to encapsulate and transport therapeutic agents, including mRNA, to specific cells or tissues. ascensusspecialties.comnih.govnih.gov The bifunctional nature of this compound allows for the modification of lipids, which is crucial for the formation and targeting of these advanced delivery systems. ascensusspecialties.com

Synthesis of Selective Receptor Antagonists (e.g., 5-Hydroxytryptamine 7 Receptor ligands)

Researchers have successfully utilized this compound in the synthesis of selective antagonists for the 5-hydroxytryptamine 7 (5-HT7) receptor. researchgate.netresearchgate.net These receptors are a subject of interest in the study and treatment of various neurological and psychiatric disorders. In one study, this compound was used as a linker to connect two molecular fragments, resulting in a compound with high affinity and selectivity for the 5-HT7 receptor. researchgate.net This selective antagonism is a key area of research for developing more targeted and effective therapies. nih.govnih.govppm.edu.pl

Table 1: Examples of this compound in Pharmaceutical Research

| Application Area | Specific Use | Research Finding |

|---|---|---|

| Drug Development | Synthesis of bioactive molecules | Serves as a key intermediate in creating therapeutic agents. ascensusspecialties.comechemi.com |

| Gene & Drug Delivery | Intermediate for lipid nanoparticles | Enables modification of lipids for targeted mRNA and drug delivery. ascensusspecialties.com |

| Receptor Antagonists | Synthesis of 5-HT7 receptor ligands | Used as a linker to create selective antagonists for neurological research. researchgate.net |

Functional Alkylating Agent in Agrochemical Applications

The reactivity of this compound also makes it a valuable tool in the agrochemical industry. ascensusspecialties.com Its ability to act as a functional alkylating agent is leveraged in the creation of products designed to protect crops and manage pest populations. ascensusspecialties.comlookchem.com

Development of Crop Protection Products (Insecticides, Herbicides, Fungicides)

This compound is a common precursor in the synthesis of a variety of crop protection products, including insecticides, herbicides, and fungicides. ascensusspecialties.com Its bifunctional structure allows for the creation of complex molecules with specific activities against agricultural pests and diseases. ascensusspecialties.com For example, it has been used in the synthesis of novel insecticides that target acetylcholinesterase in aphids, offering a more species-selective approach to pest control. researchgate.netnih.gov It has also been used to synthesize dicationic liquids with both fungicidal and herbicidal properties. d-nb.info

Pheromone-Based Pest Control Solutions

In the development of more environmentally friendly pest control methods, this compound has been employed in the synthesis of insect sex pheromones. windows.netgoogleapis.com These pheromones can be used in traps to monitor and control insect populations, reducing the need for broad-spectrum pesticides. googleapis.com One specific application involved the synthesis of the sex pheromone for the blueberry gall midge, a significant pest in fruit crops. windows.net

Table 2: Applications of this compound in Agrochemical Research

| Application Area | Specific Use | Research Finding |

|---|---|---|

| Crop Protection | Synthesis of insecticides | Used to create species-selective insecticides targeting aphids. researchgate.netnih.gov |

| Crop Protection | Synthesis of dual-action agents | Employed in the creation of compounds with both fungicidal and herbicidal properties. d-nb.info |

| Pest Control | Synthesis of insect pheromones | Utilized in the production of the blueberry gall midge sex pheromone for pest monitoring. windows.net |

Contribution to Enantioselective Synthesis via Enzymatic Resolution

Studies on Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging

A significant application of this compound is in the synthesis of redox-sensitive contrast agents for Magnetic Resonance Imaging (MRI). nih.gov These "smart" agents are designed to report on the redox state of tissues, which is a crucial biomarker for various diseases, including cancer. nih.gov

In one key study, this compound was used as a starting material to synthesize a thiol-bearing linker, a critical component of a 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) based MRI contrast agent. nih.gov The synthesis involved reacting this compound with trityl mercaptan to produce an essential intermediate, 1-Bromo-9-tritylthiononane. nih.gov This intermediate provides a long, flexible linker with a protected thiol group at one end and a reactive bromide at the other, which is then used to attach the linker to the macrocyclic chelating agent that will bind the paramagnetic metal ion (e.g., Gadolinium). nih.gov

The detailed synthesis of this key intermediate is a prime example of this compound's utility. nih.gov

Table 1: Synthesis of 1-Bromo-9-tritylthiononane from this compound

| Step | Reactants | Reagents/Solvents | Product | Yield | Physical State |

| 1 | This compound, Trityl mercaptan | Anhydrous K₂CO₃, Acetonitrile (CH₃CN) | 1-Bromo-9-tritylthiononane | 59% | White Solid |

Data sourced from a study on the design and synthesis of redox-sensitive MRI contrast agents. nih.gov

This synthetic strategy allows for the creation of contrast agents where the relaxivity (the ability to enhance the MRI signal) can be modulated by the local redox environment. nih.govnih.gov The thiol group on the linker can undergo redox reactions, altering the agent's interaction with molecules like human serum albumin and, consequently, its MRI signal. nih.gov This demonstrates the crucial role of this compound in constructing the sophisticated molecular architecture required for advanced diagnostic tools. nih.gov

Analytical and Spectroscopic Characterization Techniques for 1,9-dibromononane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure of 1,9-dibromononane and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of these molecules.

In the ¹H NMR spectrum of this compound, the protons on the carbons directly bonded to the bromine atoms (Br-CH₂) typically appear as a triplet at approximately 3.4 ppm. sci-hub.seresearchgate.net The protons on the adjacent methylene groups show signals further upfield, and the central methylene protons are found in the 1.3-1.4 ppm region. sci-hub.seresearchgate.net For instance, in a derivative where this compound is reacted with 4-cyanophenol, the resulting 4,4'-(nonane-1,9-diylbis(oxy))dibenzonitrile shows a triplet at 3.99 ppm for the -OCH₂- protons. nih.govacs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, the carbons attached to bromine (C-Br) resonate at approximately 34.13 ppm. researchgate.net The other carbon signals appear at 32.91, 29.36, 28.77, and 28.24 ppm. researchgate.net In derivatives, the chemical shifts of the nonane chain carbons can be influenced by the substituents. For example, in 4,4'-(nonane-1,9-diylbis(oxy))dibenzonitrile, the carbons of the nonane linker are observed at 68.49, 29.56, 29.39, 29.11, and 26.07 ppm. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and a Derivative.

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹H | Br-CH ₂- | ~3.4 |

| -CH ₂- (adjacent to Br-CH₂) | ~1.85 | ||

| -(CH ₂)₅- | ~1.3-1.4 | ||

| ¹³C | C H₂-Br | ~34.1 | |

| -C H₂- | ~28-33 | ||

| 4,4'-(Nonane-1,9-diylbis(oxy))dibenzonitrile | ¹H | -OCH ₂- | 3.99 |

| -OCH₂-CH ₂- | 1.81 | ||

| -(CH ₂)₇- | 1.3-1.5 | ||

| ¹³C | -OC H₂- | 68.49 | |

| -OCH₂-C H₂- | 29.11 | ||

| -(C H₂)₇- | 26.07, 29.39, 29.56 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification and Reaction Pathway Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound derivatives and confirming their elemental composition. It is also instrumental in tracking the progress of reactions involving this compound. The electron ionization (EI) mass spectrum of this compound itself shows a molecular ion peak, although its intensity can be low. nist.gov More commonly, fragment ions are observed, with prominent peaks at m/z 55 and 69. nih.gov

In the context of reaction monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently utilized. sci-hub.se For example, in the synthesis of pyrimidinone derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) was used to identify the product of a reaction between a pyrimidinone intermediate and this compound, showing a molecular ion peak [MH+] at 983.09 m/z. google.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. For instance, HRMS was used to confirm the formation of 1-azido-9-bromononane. rsc.org

Chromatographic Methods (HPLC, UPLC, Flash Chromatography) for Purification and Purity Assessment

Chromatographic techniques are fundamental for the purification of reaction products derived from this compound and for assessing their purity. Flash chromatography, a rapid form of column chromatography, is widely used for the purification of these often non-volatile compounds. For example, derivatives of this compound have been purified using flash chromatography with solvent systems such as hexane/ethyl acetate. nih.govwhiterose.ac.uknih.gov In one instance, a crude product was purified by flash chromatography using 10% methanol in dichloromethane containing 0.5% ammonium hydroxide to yield the desired compound. ambeed.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for determining the purity of this compound derivatives. nih.govacs.org These methods are also employed for purification on a preparative scale. google.comcolumbia.edu For instance, the purity of commercial this compound is often specified as ≥96.0% or >97.0% as determined by Gas Chromatography (GC). avantorsciences.comthermofisher.comtcichemicals.com

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and crystal packing. While the crystal structure of this compound itself may not be commonly reported, the structures of its derivatives are crucial for understanding their properties. For example, X-ray crystallography has been used to study the structure of geminal dicationic ionic liquids synthesized from this compound. iastate.edu In another study, the crystal structure of a chemicalbook.compseudorotaxane formed between a pillar sci-hub.searene nih.govquinone and 1,10-dibromodecane, a close homolog of this compound, was elucidated, revealing the nature of the host-guest interactions. beilstein-journals.org The phase behavior and crystal structure of polymers synthesized using α,ω-dibromononane have also been investigated using wide-angle X-ray diffraction (WAXD). researchgate.net

Infrared Spectroscopy and UV-Vis Absorption Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.orguobabylon.edu.iq The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. libretexts.orglibretexts.orguobabylon.edu.iq Commercial sources often confirm the identity of this compound by ensuring its IR spectrum conforms to the expected structure. avantorsciences.comthermofisher.comboerzg.com In the synthesis of derivatives, the appearance of new characteristic bands, or the disappearance of bands from the starting materials, provides evidence of a successful reaction. For example, in the formation of an azide from a bromoalkane, the appearance of a strong absorption around 2100 cm⁻¹ is indicative of the azide group. rsc.org

UV-Vis absorption analysis is particularly useful for characterizing derivatives of this compound that contain chromophoric groups. While this compound itself does not absorb significantly in the UV-Vis region, its derivatives containing aromatic rings or other conjugated systems will exhibit characteristic absorption maxima. For instance, the UV-visible absorption spectra of bromo-substituted Salamo-type compounds synthesized using 1,9-bis(aminooxy)nonane have been reported. asianpubs.org This technique is also used to study the self-assembly and aggregation of complex structures derived from long-chain dibromoalkanes. researchgate.net

Future Directions and Emerging Research Areas

Integration of 1,9-Dibromononane into Advanced Catalytic Systems

The incorporation of the nonane spacer from this compound into catalyst structures is a promising strategy for developing advanced catalytic systems with tailored properties. Its flexible chain can act as a linker to create bimetallic complexes, polymeric catalysts, and phase-transfer catalysts with unique activities and selectivities.

One area of research involves the synthesis of binuclear organometallic complexes. For instance, the reaction of this compound with Na[Re(CO)₅] yields the bimetallic complex [(OC)₅Re(CH₂)₉Re(CO)₅]. researchgate.net The nine-carbon chain in this molecule influences the reactivity and interaction between the two metal centers. researchgate.net In another example, the catalytic dicuprate addition of this compound to a sterol 1,6-dienone is significantly enhanced by the presence of dimethylsulfide, which appears to stabilize the active organo-dicuprate species. acs.org

Polymeric ionic liquids (PILs) and related materials synthesized using this compound as a cross-linker or monomer are also gaining attention. These materials can serve as highly effective and reusable catalysts. For example, chiral geminal dicationic ionic liquids have been synthesized by reacting chiral imidazolium precursors with this compound. researchgate.net These compounds are being explored for their potential in various catalytic applications. Similarly, polymeric systems with quaternary ammonium functionalities, prepared from monomers linked by this compound, are used as phase-transfer catalysts and in other applications. acs.orgmedcraveonline.comgoogle.commedcraveebooks.com Research has demonstrated the synthesis of liquid-crystalline polyethers through phase-transfer catalysis involving this compound and various bisphenols. medcraveonline.commedcraveebooks.com

| Catalyst Type | Precursors | Application/Finding | Reference(s) |

| Bimetallic Rhenium Complex | This compound, Na[Re(CO)₅] | Synthesis of [(OC)₅Re(CH₂)₉Re(CO)₅] for reactivity studies. | researchgate.net |

| Dicuprate Catalyst | This compound, Cu(I)Cl, di(bromomagnesio)nonane | Enhanced catalytic addition to a sterol 1,6-dienone. | acs.org |

| Chiral Dicationic Ionic Liquid | Chiral imidazolium, this compound | Synthesis of novel chiral catalysts. | researchgate.net |

| Liquid Crystalline Polyethers | This compound, various bisphenols | Phase-transfer catalysis for polymer synthesis. | medcraveonline.commedcraveebooks.com |

| Polymeric Ionic Liquid | This compound, 1-butylimidazole | Synthesis of polymeric ionic liquids for various uses. | google.com |

Exploration in Novel Biomedical and Sensing Applications

The biocompatibility and specific length of the nonane chain make this compound a valuable component in the design of materials for biomedical and sensing applications. Its ability to link functional moieties allows for the creation of targeted drug delivery systems, advanced imaging agents, and sensitive biosensors.

In the field of drug delivery, this compound has been used to synthesize novel compounds with therapeutic potential. Bisnaphthalimidopropyl (BNIP) derivatives, such as BNIPDanon, have been synthesized using this compound as a linker. frontiersin.orgresearchgate.net These compounds exhibit significant antileishmanial activity. To overcome issues of toxicity and poor solubility, they have been successfully encapsulated in emulsomes, a lipid-based nanocarrier system, demonstrating the potential of this approach for therapeutic applications. frontiersin.org

Furthermore, this compound is a key reagent in the synthesis of redox-sensitive contrast agents for Magnetic Resonance Imaging (MRI). nih.gov These agents are designed to change their magnetic properties in response to the redox environment, which can be indicative of certain disease states. The nonane chain serves as a linker connecting a redox-active group to a chelating agent that binds a paramagnetic metal ion. nih.gov

In the realm of sensing and surface modification, this compound is used to create functional polymers and self-assembled monolayers (SAMs). For instance, cross-linked ionic polymers have been developed using this compound as a crosslinker for the removal of toxic substances like Rhodamine B and fluoride ions from water. researchgate.net These materials also show promising anti-bacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The ability to tune the crosslinker length allows for optimizing the removal efficiency for different contaminants. researchgate.net Additionally, self-assembled monolayers created from derivatives of this compound can be used to stabilize nanoparticles or create surfaces for biosensing applications, such as the detection of viruses. acs.orgresearchgate.net

| Application Area | System/Molecule | Function of this compound | Key Finding | Reference(s) |

| Drug Delivery | BNIPDanon-loaded emulsomes | Linker in the synthesis of the active compound BNIPDanon. | Effective antileishmanial activity with reduced toxicity. | frontiersin.orgresearchgate.net |

| Medical Imaging | Redox-sensitive MRI contrast agents | Linker connecting redox-active and metal-chelating moieties. | Potential for disease diagnosis based on redox status. | nih.gov |

| Environmental Remediation | Cross-linked ionic polymers | Crosslinking agent to form a functional polymer network. | Efficient removal of Rhodamine B and fluoride from water. | researchgate.net |

| Biosensing | Reversible self-assembled monolayers (rSAMs) | Component of amphiphilic molecules for surface functionalization. | Ultrasensitive and reversible detection of viruses. | acs.orgresearchgate.net |

Computational Modeling and Simulation of this compound Reactivity and Assembly

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules and materials. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are being applied to systems containing this compound to elucidate their structural properties, reactivity, and self-assembly mechanisms.

MD simulations have been employed to study the interaction of ionene polymers, synthesized from N,N,N′,N′-tetramethyl-1,6-hexanediamine and this compound, with DNA. frontiersin.org These simulations provide insights into the binding mechanism at the molecular level, revealing how the flexible nonane linker allows the polymer to wrap around the DNA double helix. frontiersin.org Such studies are crucial for the rational design of gene delivery vectors. Other MD simulations have investigated the molecular motion and phase behavior of materials incorporating long alkyl chains, which can provide a model for understanding polymers made with this compound. acs.org

DFT calculations are used to predict the reactivity and electronic structure of molecules. While specific DFT studies focusing solely on this compound are not abundant, related research on similar molecules provides a framework for its computational analysis. For example, DFT calculations (e.g., B3LYP/6-31G*) can be used to model the stability of radical intermediates and predict the regioselectivity in reactions of related bromoalkenes. Similar computational strategies could be applied to understand the reaction pathways of this compound in various synthetic transformations. DFT has also been used to study the electronic structure of bipolar redox-active molecules connected by alkyl chains of varying lengths, which is relevant to materials synthesized from this compound for applications in organic electronics. rsc.org

| Computational Method | System Studied | Purpose of Study | Key Insight | Reference(s) |

| Molecular Dynamics (MD) | Ionene polymer (from this compound) and DNA | Investigate the binding mechanism of the polymer to DNA. | The flexible linker allows for effective complexation with the DNA groove. | frontiersin.org |

| Molecular Dynamics (MD) | Silicone elastomers and nanocomposites | Simulate glass transition and thermal stability. | Provides a model for the behavior of flexible polymer chains. | acs.org |

| Density Functional Theory (DFT) | Related bromoalkenes | Predict regioselectivity in radical addition reactions. | Can model radical stability and activation energies. | |

| Density Functional Theory (DFT) | Bipolar redox-active molecules with alkyl linkers | Analyze electronic structure and solvation free energies. | Understand charge transfer properties for electronic applications. | rsc.org |

Development of Sustainable and Greener Synthetic Routes for this compound Utilization

As the emphasis on green chemistry grows, there is increasing interest in developing more sustainable methods for synthesizing and utilizing chemicals like this compound. Research is focused on improving reaction efficiency, reducing waste, and using less hazardous reagents and solvents.

Phase-transfer catalysis (PTC) is one approach that is frequently used in reactions involving this compound. acs.orgmdpi.com This technique can enhance reaction rates and yields, often under milder conditions and with simpler work-up procedures compared to traditional methods, which contributes to a greener process. For example, the synthesis of liquid crystalline polyethers and copolyethers from this compound and various bisphenols is efficiently carried out using PTC. acs.orgmedcraveonline.commedcraveebooks.com

Williamson etherification is another common reaction where this compound is used to introduce a nonamethylene spacer. cusat.ac.inuni-muenchen.de While a classic reaction, modern adaptations focus on improving its environmental footprint through the choice of base and solvent. For instance, using potassium carbonate as a base and acetone as a solvent is a frequently cited method. uni-muenchen.deresearchgate.net

| Synthetic Method | Reactants with this compound | Product Type | Green/Sustainable Aspect | Reference(s) |

| Phase-Transfer Catalysis | Bisphenols, NaOH, TBAH | Liquid crystalline polyethers | High efficiency, milder conditions. | acs.orgmedcraveonline.commedcraveebooks.com |

| Williamson Etherification | 4-Hydroxy-3,5-dimethoxybenzaldehyde, K₂CO₃ | Dialdehyde monomer | Use of a common, relatively benign base and solvent. | cusat.ac.in |

| Williamson Etherification | 4-Hydroxyazobenzene, K₂CO₃ | Azobenzene derivative | Efficient linking of functional groups. | uni-muenchen.de |

| Multi-step Synthesis | p-Toluenesulfonylmethyl isocyanide, NaH, HCl | 5-Keto-1,9-dibromononane | Creation of a key intermediate for a pharmaceutical compound. | google.com |

| Menshutkin Reaction | Chiral imidazolium precursors | Chiral dicationic ionic liquids | Efficient synthesis of functional ionic liquids. | researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers synthesize high-purity 1,9-Dibromononane, and what purification methods are critical?

- Methodology : this compound is typically synthesized via nucleophilic substitution reactions using 1,9-nonanediol and HBr under controlled conditions. A documented protocol involves reacting trityl mercaptan with this compound in acetonitrile using anhydrous K₂CO₃ as a base, followed by flash chromatography for purification . Purity (>97%) is validated via gas chromatography (GC) with a nonpolar column (e.g., DB-5) and temperature gradients (initial 50°C, ramped at 10°C/min) to resolve alkyl halide impurities .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodology : Nuclear Magnetic Resonance (NMR) is critical. Key signals include triplet peaks for terminal -CH₂Br groups at δ 3.41 ppm (¹H NMR) and carbons adjacent to bromine at δ 33.0–34.3 ppm (¹³C NMR) . Mass spectrometry (EI-MS) should confirm the molecular ion peak at m/z 286 (C₉H₁₈Br₂⁺) and fragmentation patterns consistent with α,ω-dibromoalkanes .

Advanced Research Questions

Q. How does this compound’s chain length influence its reactivity in cross-coupling reactions?

- Methodology : The nine-carbon chain provides steric flexibility for Suzuki-Miyaura couplings. Researchers should compare reaction yields using Pd catalysts (e.g., Pd(PPh₃)₄) with shorter (e.g., 1,6-dibromohexane) and longer (e.g., 1,12-dibromododecane) homologs. Kinetic studies under inert atmospheres (N₂/Ar) can reveal chain-length-dependent activation energies .

Q. What challenges arise in quantifying trace impurities in this compound via GC-MS, and how can they be mitigated?

- Methodology : Co-elution of brominated byproducts (e.g., 1-bromononane) may occur. Use a polar capillary column (e.g., HP-INNOWax) and optimize split ratios to enhance resolution. Internal standards (e.g., 1-bromodecane) and tandem MS/MS fragmentation improve quantification accuracy .

Q. How does this compound serve as a precursor for bifunctional inhibitors in enzymatic studies?

- Methodology : Its terminal bromides enable stepwise functionalization. For example, reaction with sodium methanethiosulfonate produces S-9-bromononyl methanesulfonothioate, an irreversible acetylcholinesterase inhibitor. Monitor reaction progress via TLC (silica gel, hexanes/DCM eluent) and characterize intermediates via FT-IR (C-Br stretch at ~550 cm⁻¹) .

Experimental Design & Data Analysis

Q. How can researchers resolve discrepancies in reported purity grades of this compound across suppliers?

- Methodology : Cross-validate purity using orthogonal methods: GC for volatile impurities, Karl Fischer titration for water content, and ICP-MS for heavy metals. Discrepancies >2% between GC results (e.g., 97% vs. >98%) may arise from column selectivity or calibration standards .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology : Multivariate regression models (e.g., PLS regression) can correlate chain length, electronic effects (Hammett σ), and bioactivity. Include control experiments with truncated analogs (e.g., 1,7-dibromoheptane) to isolate steric contributions .

Emerging Applications

Q. What role does this compound play in developing canine-detection training aids for volatile organic compounds (VOCs)?

- Methodology : Its low vapor pressure and stability make it a candidate for controlled odor release. Design headspace experiments using Tenax® tubes to adsorb VOCs, followed by TD-GC-MS to profile emission rates. Compare detection thresholds with known canine-targeted VOCs (e.g., 2-bromododecane) .

Q. How can this compound be integrated into polymer crosslinking studies for tunable material properties?

- Methodology : Use it as a crosslinker in polyurethane or epoxy matrices. Rheological analysis (e.g., time-sweep tests at 25–60°C) quantifies cure kinetics, while DSC measures Tg shifts correlated with crosslink density. Compare with shorter-chain dibromoalkanes to assess flexibility-impact tradeoffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。